![molecular formula C11H7BrOS2 B14259046 5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde CAS No. 206768-51-6](/img/structure/B14259046.png)
5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7BrOS2 and a molecular weight of 299.21 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an aldehyde group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde typically involves the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid), and heat.
Reduction: NaBH4, LiAlH4, and solvents like ethanol or ether.
Substitution: Nucleophiles like amines, thiols, and solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Biological Studies: It has been used in studies related to anti-inflammatory and anti-tumor activities.
Drug Development: Its derivatives are explored for potential therapeutic applications.
Industry:
Chemical Industry: It serves as a building block for the synthesis of various industrial chemicals.
Material Science: Its role in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of 5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Bromothiophene-2-carbaldehyde: A simpler derivative lacking the ethenyl group.
5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of a bromine atom.
3-Bromothiophene-2-carboxaldehyde: Bromine atom positioned differently on the thiophene ring.
Uniqueness:
Structural Features: The presence of both the bromine atom and the ethenyl group makes 5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
CAS No. |
206768-51-6 |
|---|---|
Molecular Formula |
C11H7BrOS2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
5-[2-(5-bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS2/c12-11-6-5-9(15-11)2-1-8-3-4-10(7-13)14-8/h1-7H |
InChI Key |
SRJQWWPELBGIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C=O)C=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
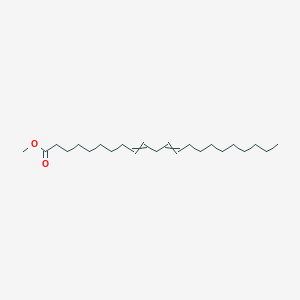
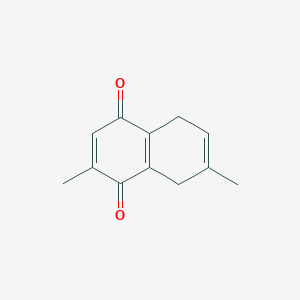
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
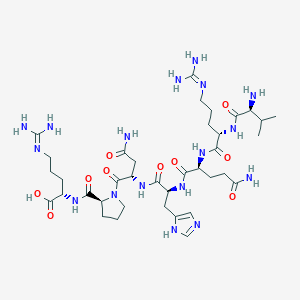
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
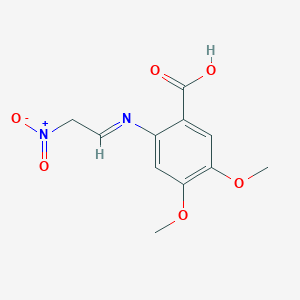
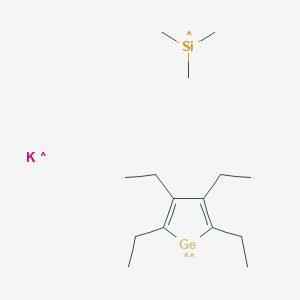
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

